

Omipalisib investigational drug status

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

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Drug Profile & Development Status

The table below summarizes the key information on **Omipalisib**'s status and characteristics.

Attribute	Details
Drug Type	Small molecule [1]
Mechanism of Action	Dual Pan-PI3K (p110 α / β / δ / γ) and mTOR (mTORC1/2) inhibitor [2] [3] [4]
Highest Phase of Development	Phase 1 (Discontinued) for all investigated indications [1]
Investigated Indications	Advanced Malignant Solid Neoplasms, Lymphoma, Idiopathic Pulmonary Fibrosis (IPF) [1]
Key Route of Administration	Oral [3] [5]

Key Preclinical & Clinical Findings

The therapeutic potential of **Omipalisib** has been explored in various disease models and early-stage trials. Key quantitative findings are consolidated below.

Area of Study	Model/Subjects	Key Findings	Citation
Oncology (PDAC)	<i>In vitro</i> & mouse models	Combined with Trametinib (MEK inhibitor); more effective than monotherapy in reducing proliferation, migration, tumor growth, and prolonging survival.	[2]
Oncology (ESCC)	<i>In vitro</i> & xenograft mice	Inhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis; suppressed tumor growth <i>in vivo</i> .	[6]
Oncology (NCM)	<i>In vitro</i> clonogenic assays	Inhibited colony formation and induced autophagic cell death in oncogenically-transformed cells.	[7]
IPF	Human Phase 1 Trial (N=17)	Showed acceptable tolerability; confirmed target engagement (reduced pAKT, PIP3) in blood and lungs; exposure-dependent reduction in lung FDG uptake on PET/CT.	[5] [8]

Experimental Protocols for Key Studies

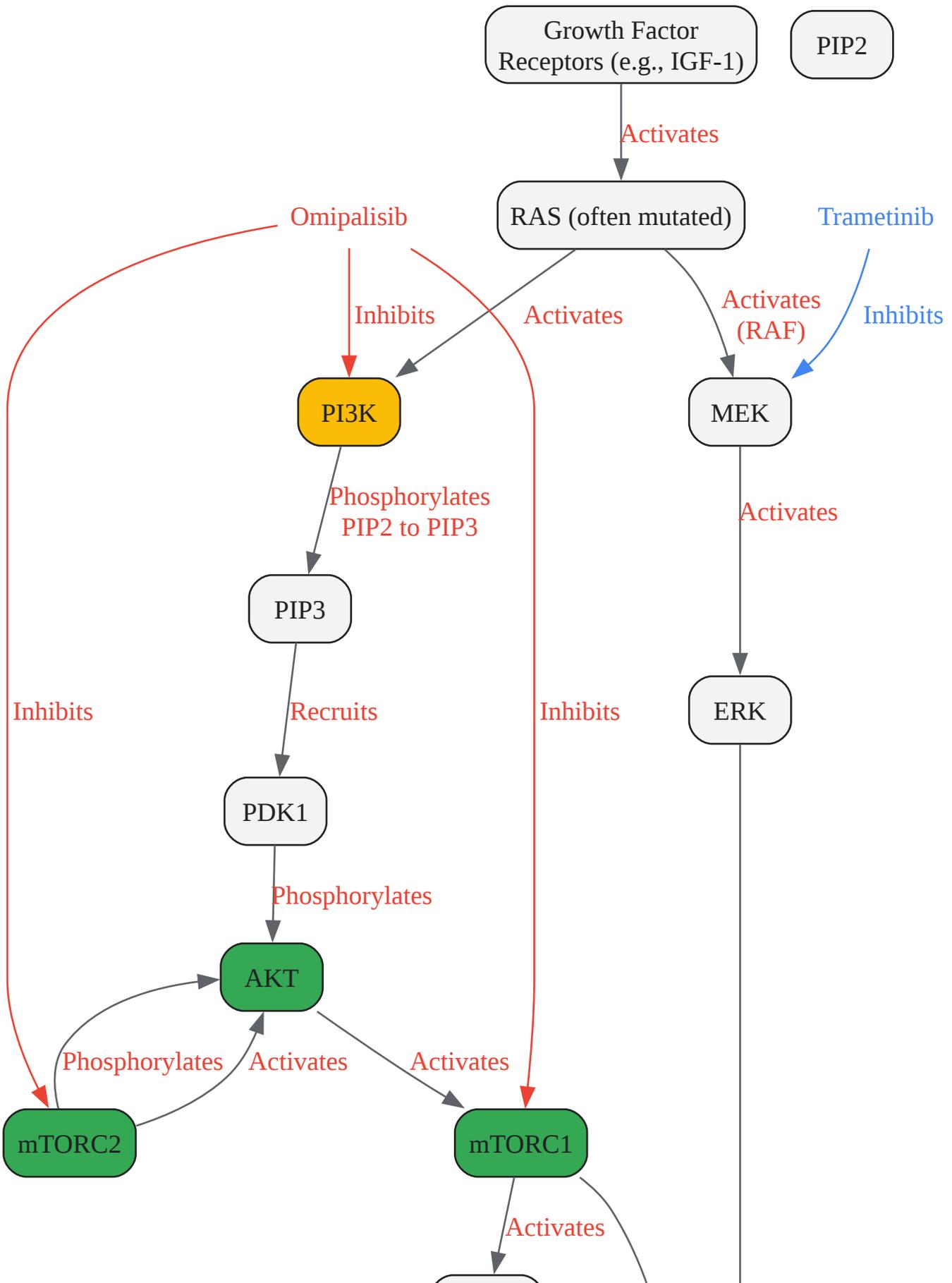
For researchers aiming to replicate or build upon existing studies, here are summaries of critical methodologies.

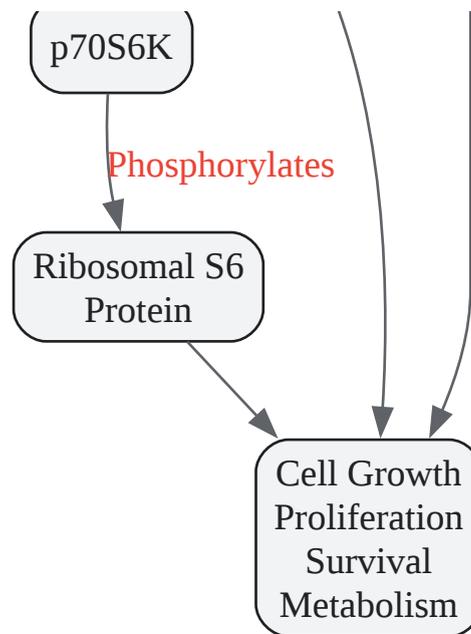
- **In Vitro Cell Viability and Proliferation (MTT Assay)**
 - **Procedure:** Seed cells in 96-well plates. The next day, treat with various concentrations of **Omipalisib** or vehicle control (DMSO). After incubation (e.g., 72 hours), add MTT solution. Following another incubation, remove the supernatant and dissolve the formed crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Cell viability is calculated relative to the vehicle control [6].
- **Colony Formation (Clonogenic) Assay**
 - **Procedure:** Seed cells overnight in 12-well or other multi-well plates. Treat with **Omipalisib** or vehicle for a set period (e.g., 72 hours). Replace the drug-containing medium with fresh medium and continue culturing for an additional 5-10 days to allow colony development. Fix colonies with methanol, stain with Giemsa solution, and manually count colonies containing more than 50 cells [6] [7].
- **Analysis of Pathway Inhibition (Western Blot)**

- **Cell Lysis:** Lyse cultured cells or homogenized tumor tissue in cold RIPA buffer supplemented with NaF and protease/phosphatase inhibitors. Sonicate and centrifuge to collect the supernatant [2] [6].
- **Protein Separation and Detection:** Determine protein concentration (e.g., BCA assay). Load equal protein amounts onto an SDS-PAGE gel for electrophoresis. Transfer proteins to a nitrocellulose membrane. Block membrane, then incubate with primary antibodies (e.g., against pAKT, total AKT, pERK, total ERK). After washing, incubate with HRP-conjugated secondary antibodies and develop using a luminol-based substrate [2] [6].
- **In Vivo Efficacy (Xenograft Mouse Model)**
 - **Procedure:** Implant cancer cells into immunodeficient mice (e.g., nude mice). Once tumors are established, randomize animals into treatment groups. Administer **Omipalisib** or vehicle control orally. Monitor tumor growth regularly by measuring volume and observe mice for signs of toxicity. At the end of the study, harvest tumors for further analysis (e.g., Western blot, histology) [6].

Omipalisib Mechanism of Action and Signaling Pathway

Omipalisib acts as a potent, selective, and reversible ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are frequently hyperactive in cancers and fibrotic diseases [2] [6] [4]. The following diagram illustrates the signaling pathways and **Omipalisib**'s points of inhibition.





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The diagram shows that **Omipalisib** exerts its effects by directly inhibiting PI3K, preventing the conversion of PIP2 to PIP3, and concurrently inhibiting both mTOR complexes. This dual inhibition leads to the downregulation of downstream effectors like pAKT, pS6, and p4EBP1, ultimately suppressing cell proliferation and survival [6] [4]. Research shows that in pancreatic cancer, combining **Omipalisib** with the MEK inhibitor Trametinib provides more comprehensive pathway suppression and enhanced anti-tumor efficacy compared to either agent alone [2].

Safety and Tolerability Profile

Data from Phase I trials indicate a manageable but notable toxicity profile.

- **Common Adverse Events:** Diarrhea was the most frequently reported event. Other common events included hyperglycemia, nausea, rash, fatigue, and lymph node pain [5] [8] [4].
- **Dose-Limiting Toxicities (DLTs):** In a Phase I oncology trial, DLTs included **Grade 3 diarrhea, fatigue, and rash**. The Maximum Tolerated Dose (MTD) was established at **2.5 mg once daily** [4].
- **Laboratory Abnormalities:** Dose-related increases in blood insulin and glucose were observed, consistent with the role of PI3K in metabolic regulation [5].

Research Implications and Future Directions

Current evidence supports the **PI3K/mTOR pathway as a valid therapeutic target** in multiple diseases, and **Omipalisib** has proven to be a valuable tool for proof-of-concept studies [2] [5]. Its investigational status underscores that further clinical development as a monotherapy may be limited by toxicity and efficacy barriers. The most promising path forward involves **rational combination therapies**, as demonstrated with Trametinib in PDAC, to overcome resistance and improve therapeutic indices [2]. Future work should focus on identifying predictive biomarkers for patient stratification and developing next-generation inhibitors with improved selectivity to mitigate on-target toxicities.

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